molecular formula C22H18N2O B182319 N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide CAS No. 141977-92-6

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

Cat. No. B182319
M. Wt: 326.4 g/mol
InChI Key: BKDWJPPCPHBKAW-UHFFFAOYSA-N
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Description

“N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide” is a compound related to Naphazoline . It is also known as N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide . It is used in the synthesis of various organic compounds and has applications in fields like dye synthesis, fluorescent dyes, fluorescence microscopy, and organic optoelectronic devices .


Synthesis Analysis

The compound can be synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . This process involves the formation of carbon-carbon and carbon-nitrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like X-ray single crystallography . This allows for the examination of its solid-state properties and hydrogen bonding interactions in the solution phase .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can easily undergo diazo coupling reactions in the presence of nitrite ions, producing deeper colored azo compounds .


Physical And Chemical Properties Analysis

The compound is a white crystalline solid with a high melting and boiling point . It sublimes readily and turns brown on exposure to air .

Safety And Hazards

While specific safety and hazard information for “N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide” is not available, it’s important to note that related compounds, such as 1-Naphthylamine, are known carcinogens and can cause bladder cancer . Therefore, it’s crucial to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-14(25)24-20-13-11-16-7-3-5-9-18(16)22(20)21-17-8-4-2-6-15(17)10-12-19(21)23/h2-13H,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDWJPPCPHBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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